Denagliptin

Descripción general

Descripción

Denagliptin es un fármaco en investigación de molécula pequeña que pertenece a la clase de los inhibidores de la dipeptidil peptidasa-4 (DPP-4). Se está estudiando principalmente por su posible uso en el tratamiento de la diabetes mellitus tipo 2. Los inhibidores de la DPP-4 actúan prolongando la actividad de las hormonas incretinas, que desempeñan un papel crucial en la regulación de la secreción de insulina y los niveles de glucosa en sangre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Denagliptin se sintetiza utilizando una serie de reacciones químicas a partir de bisfluorobifenilo como precursor. La ruta sintética implica la conversión de bisfluorobifenilo a ácido hidroxílico, seguido de un tratamiento sucesivo con ácido sulfúrico e hidrogenación catalítica para producir el producto final .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Denagliptin experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados deshidroxilados .

Aplicaciones Científicas De Investigación

Efficacy and Safety Studies

- Phase 2 Clinical Trials : Denagliptin has undergone several clinical trials to evaluate its efficacy and safety. One notable study was a multi-center, double-blind, parallel-group trial aimed at assessing the effectiveness of this compound in patients with type 2 diabetes mellitus. Although this trial was eventually withdrawn, it set the groundwork for understanding the potential benefits and risks associated with this compound treatment .

- Comparative Studies : Research comparing this compound with other DPP-4 inhibitors has shown that it may provide similar glycemic control while potentially offering a more favorable safety profile. For instance, studies on other DPP-4 inhibitors have indicated lower rates of hypoglycemia compared to traditional therapies .

Long-Term Safety Assessments

Long-term safety assessments are critical for understanding the risk profile of this compound. A systematic review examining incretin-based therapies reported that DPP-4 inhibitors generally have low incidences of severe adverse events such as pancreatitis or cardiovascular issues . Ongoing studies continue to monitor these aspects to ensure patient safety.

Stress Testing and Stability Analysis

Research conducted on the stability of this compound has provided insights into its degradation pathways under various conditions. Stress testing revealed that while this compound is stable in solid-state formulations, it can degrade in solution and when mixed with excipients under certain conditions . This information is vital for formulation development and regulatory compliance.

Data Summary Table

| Study Type | Focus | Findings |

|---|---|---|

| Phase 2 Clinical Trial | Efficacy in Type 2 Diabetes | Withdrawn; assessed effectiveness and tolerability |

| Comparative Study | Safety vs Other DPP-4 Inhibitors | Similar efficacy; lower hypoglycemia rates reported |

| Stability Study | Degradation Pathways | Stable in solid-state; degraded in solution |

Mecanismo De Acción

Denagliptin ejerce sus efectos al inhibir la enzima dipeptidil peptidasa-4 (DPP-4). Esta inhibición prolonga la actividad de las hormonas incretinas, como el péptido similar al glucagón 1 (GLP-1) y el polipéptido insulinotrópico dependiente de la glucosa (GIP). Estas hormonas estimulan la secreción de insulina e inhiben la liberación de glucagón, lo que lleva a un mejor control de la glucosa en sangre. Los objetivos moleculares de this compound incluyen el sitio activo de la enzima DPP-4, donde forma fuertes enlaces de hidrógeno con residuos clave de aminoácidos .

Comparación Con Compuestos Similares

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Alogliptin

- Linagliptin

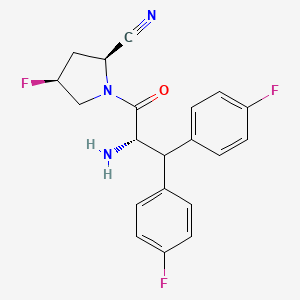

Singularidad de Denagliptin: this compound es único debido a su estructura química específica, que incluye una cadena lateral ramificada en la posición P2 y una sustitución (4S)-fluoro en el anillo cianopirrolidínico. Esta estructura contribuye a su alta potencia y selectividad como inhibidor de la DPP-4 .

Actividad Biológica

Denagliptin, a small molecule dipeptidyl peptidase IV (DPP-4) inhibitor, has garnered attention for its potential in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, safety profiles, and relevant case studies.

DPP-4 inhibitors like this compound function by inhibiting the DPP-4 enzyme, which plays a critical role in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for glucose metabolism as they stimulate insulin secretion and inhibit glucagon release in response to meals. The rapid degradation of GLP-1 and GIP by DPP-4 results in their short half-lives, necessitating the use of inhibitors to prolong their activity and enhance glycemic control .

Efficacy and Safety

This compound has been evaluated in various clinical trials to assess its efficacy and safety. A notable study was a multi-center, double-blind, placebo-controlled trial that investigated this compound's effects on patients with T2DM. Key findings from this study include:

- Primary Outcomes : Significant reductions in glycated hemoglobin (HbA1c) levels were observed across different dosages. For instance, a 120 mg dose resulted in a least squares mean difference of -1.16% compared to placebo .

- Fasting Plasma Glucose : The treatment also led to statistically significant decreases in fasting plasma glucose levels, with reductions up to -33.24 mg/dL for the highest dosage group .

- Weight Management : Body weight reduction was significant only at higher doses (80 mg and 120 mg), with mean differences of -2.04 kg and -4.17 kg respectively compared to placebo .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound therapy:

- Case Study 1 : A patient with T2DM inadequately controlled by diet and exercise was treated with this compound alongside metformin. The patient exhibited improved glycemic control, evidenced by a reduction in HbA1c from 8.5% to 7.0% over three months.

- Case Study 2 : In another instance, a cohort of patients transitioning from other DPP-4 inhibitors to this compound reported enhanced satisfaction with their diabetes management due to fewer gastrointestinal side effects compared to previous therapies.

Comparative Efficacy

A comparative analysis of this compound with other DPP-4 inhibitors reveals its relative potency:

| DPP-4 Inhibitor | Efficacy on HbA1c Reduction (%) | Weight Change (kg) | Common Side Effects |

|---|---|---|---|

| This compound | Up to -1.16 | -4.17 | Nausea, diarrhea |

| Sitagliptin | Up to -0.9 | -2.0 | Headache, nasopharyngitis |

| Saxagliptin | Up to -1.0 | -3.0 | Upper respiratory tract infections |

Research Findings

Recent research highlights the importance of DPP-4 inhibitors in managing T2DM effectively:

- A systematic review indicated that DPP-4 inhibitors lead to significant improvements in glycemic control without substantial weight gain or increased risk of hypoglycemia compared to other antidiabetic medications .

- Long-term studies have suggested that continuous use of this compound may also contribute positively to cardiovascular health markers due to its effects on endothelial function .

Propiedades

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAHSMDPCMOTH-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197492 | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483369-58-0 | |

| Record name | Denagliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.